molecular formula C42H36N6 B12587131 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine CAS No. 645399-35-5

2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine

Cat. No.: B12587131
CAS No.: 645399-35-5
M. Wt: 624.8 g/mol
InChI Key: ZJZCLNVPINGZLW-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is an organic compound that belongs to the class of triazines This compound is characterized by its three pyridinylphenyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, ensuring efficient and high-yield synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine core or the pyridinylphenyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridinylphenyl rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of functionalized triazines.

Scientific Research Applications

2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of advanced materials, such as catalysts and sensors, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine involves its interaction with molecular targets through coordination bonds and other non-covalent interactions. The triazine core and pyridinylphenyl groups provide multiple binding sites, allowing the compound to interact with various enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but lacks the dimethyl groups on the pyridinylphenyl rings.

    2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups but different substitution patterns.

Uniqueness

2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is unique due to the presence of dimethyl groups on the pyridinylphenyl rings, which can influence its chemical reactivity and binding properties. This structural feature distinguishes it from other triazine derivatives and contributes to its specific applications and effects.

Properties

CAS No.

645399-35-5

Molecular Formula

C42H36N6

Molecular Weight

624.8 g/mol

IUPAC Name

2,4,6-tris(2,5-dimethyl-4-pyridin-2-ylphenyl)-1,3,5-triazine

InChI

InChI=1S/C42H36N6/c1-25-22-34(28(4)19-31(25)37-13-7-10-16-43-37)40-46-41(35-23-26(2)32(20-29(35)5)38-14-8-11-17-44-38)48-42(47-40)36-24-27(3)33(21-30(36)6)39-15-9-12-18-45-39/h7-24H,1-6H3

InChI Key

ZJZCLNVPINGZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=NC(=NC(=N2)C3=CC(=C(C=C3C)C4=CC=CC=N4)C)C5=CC(=C(C=C5C)C6=CC=CC=N6)C)C)C7=CC=CC=N7

Origin of Product

United States

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